molecular formula C9H6BrClS B8448310 2-Bromomethyl-6-chlorobenzo[b]thiophene

2-Bromomethyl-6-chlorobenzo[b]thiophene

Cat. No.: B8448310
M. Wt: 261.57 g/mol
InChI Key: BBTKFFLJVORJDU-UHFFFAOYSA-N
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Description

2-Bromomethyl-6-chlorobenzo[b]thiophene is a halogenated heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromomethyl (-CH2Br) group at the 2-position and a chlorine atom at the 6-position. This structure combines the aromatic stability of the thiophene ring with the reactivity of halogen substituents, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromomethyl group serves as a reactive site for further functionalization, while the chloro substituent enhances electron-withdrawing effects, influencing both chemical reactivity and biological activity .

Properties

Molecular Formula

C9H6BrClS

Molecular Weight

261.57 g/mol

IUPAC Name

2-(bromomethyl)-6-chloro-1-benzothiophene

InChI

InChI=1S/C9H6BrClS/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2

InChI Key

BBTKFFLJVORJDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromomethyl-6-chlorobenzo[b]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 6-chloro-benzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to more efficient production .

Mechanism of Action

The mechanism of action of 2-Bromomethyl-6-chlorobenzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromomethyl and chloro groups can influence the compound’s binding affinity and selectivity towards these targets . Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Halogenated benzo[b]thiophenes exhibit distinct physicochemical properties based on substituent type and position:

Compound Substituents Key Properties
2-Bromomethyl-6-chlorobenzo[b]thiophene -CH2Br (C2), -Cl (C6) High lipophilicity; reactive bromomethyl group
1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone () -COCH3 (C2), -Br (C6), -Cl (C3) Lower reactivity due to acetyl group; higher molecular weight
2-[(Cyclohexyl)amino]benzo[b]thiophene () -NH-C6H11 (C2) Enhanced solubility due to amino group; moderate bioactivity
  • Reactivity: The bromomethyl group facilitates nucleophilic substitution reactions, unlike acetyl or amino substituents, which are less reactive .
Antimicrobial and Antifungal Activity
  • Target Compound: While specific data are unavailable, halogenated thiophenes (e.g., chloro, bromo derivatives) are known for antimicrobial activity due to electron-withdrawing effects enhancing interactions with microbial enzymes .
  • Cycloalkyl-Thiophenes () : Compounds like 2d (cyclohexyl-substituted) exhibit excellent antifungal activity (MIC: 4–8 µg/mL against Candida albicans), attributed to hydrophobic interactions with fungal membranes. In contrast, halogenated derivatives may target different pathways, such as enzyme inhibition .
  • Triazole/Benzimidazole Hybrids () : These derivatives show broader-spectrum antimicrobial activity (e.g., MIC: 2–16 µg/mL) but require additional synthetic steps for heterocyclic moieties .
Antitumor Potential
  • Amino-Substituted Analogs (): 2-Aminobenzo[b]thiophenes demonstrate antitumor effects (IC50: 10–50 µM) via DNA intercalation. The target compound’s bromomethyl group could enable conjugation with cytotoxic agents, enhancing efficacy .

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